beta-Nicotyrine dipicrate
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Overview
Description
Beta-Nicotyrine dipicrate: is a compound derived from beta-nicotyrine, a lesser-known tobacco alkaloid. Beta-nicotyrine is a positional isomer of alpha-nicotyrine and is known for its inhibitory effects on cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-nicotyrine can be synthesized from nicotine through catalytic dehydrogenation or from tobacco biomass by catalytic pyrolysis . The preparation of beta-nicotyrine dipicrate involves the reaction of beta-nicotyrine with picric acid under controlled conditions to form the dipicrate salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale catalytic dehydrogenation of nicotine followed by the reaction with picric acid. The process would require precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-nicotyrine dipicrate undergoes various chemical reactions, including:
Oxidation: Beta-nicotyrine can be oxidized to form nicotyrine N-oxide.
Reduction: Reduction reactions can convert beta-nicotyrine back to nicotine under specific conditions.
Substitution: Beta-nicotyrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are employed.
Major Products:
Oxidation: Nicotyrine N-oxide.
Reduction: Nicotine.
Substitution: Various substituted nicotyrine derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-nicotyrine dipicrate has several scientific research applications, including:
Mechanism of Action
Beta-nicotyrine dipicrate exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13 . These enzymes are involved in the metabolism of nicotine and other xenobiotics. By inhibiting these enzymes, this compound can alter the pharmacokinetics of nicotine, leading to delayed clearance and attenuated withdrawal symptoms .
Comparison with Similar Compounds
Alpha-Nicotyrine: A positional isomer of beta-nicotyrine with similar inhibitory effects on cytochrome P450 enzymes.
Nornicotine: Another tobacco alkaloid with inhibitory effects on cytochrome P450 enzymes.
Anabasine: A tobacco alkaloid with insecticidal properties.
Uniqueness: Beta-nicotyrine dipicrate is unique due to its specific combination with picric acid, which may enhance its stability and efficacy in certain applications. Its potent inhibitory effects on cytochrome P450 enzymes make it a valuable compound for research in drug metabolism and potential therapeutic applications .
Properties
CAS No. |
35607-18-2 |
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Molecular Formula |
C22H16N8O14 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.2C6H3N3O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;2*1-2,10H |
InChI Key |
HELAHJDQQYICFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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